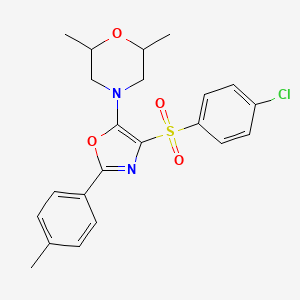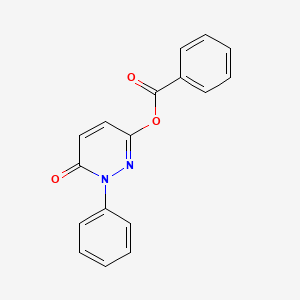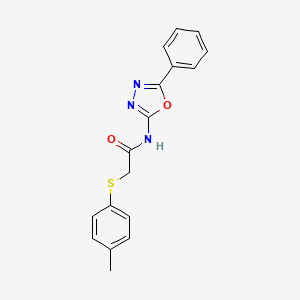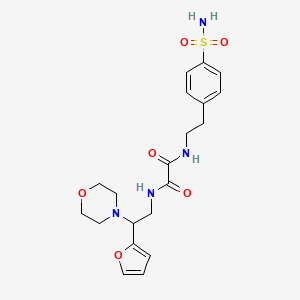
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PFK-158, and it is a selective inhibitor of the enzyme PFKFB3, which plays a crucial role in regulating glycolysis, the process by which cells convert glucose into energy.
Mecanismo De Acción
PFK-158 works by selectively inhibiting PFKFB3, which is a key regulator of glycolysis. By inhibiting PFKFB3, PFK-158 reduces the production of ATP, the energy currency of cells, which leads to a decrease in cell proliferation and growth. This mechanism of action makes PFK-158 a promising candidate for cancer treatment, as cancer cells rely heavily on glycolysis for their energy needs.
Biochemical and Physiological Effects:
Studies have shown that PFK-158 has significant biochemical and physiological effects. In addition to its anti-cancer properties, PFK-158 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. PFK-158 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFK-158 is its selectivity for PFKFB3, which reduces the risk of off-target effects. PFK-158 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of PFK-158 is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of PFK-158. One area of research is the development of more potent and selective inhibitors of PFKFB3. Another area of research is the investigation of the potential use of PFK-158 in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of PFK-158 in the treatment of other diseases, such as inflammatory diseases and type 2 diabetes, should be further explored.
Métodos De Síntesis
The synthesis of (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate involves several steps, including the reaction of 2-chloropyridine with formaldehyde to form 2-formylpyridine, which is then reacted with methylamine to form 2-(methylamino)pyridine. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride to form (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyl)-2-(methylamino)pyridine-3-carboxamide. Finally, this compound is treated with potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate has been extensively studied for its potential applications in cancer treatment. PFKFB3 is overexpressed in many cancer cells, and its inhibition by PFK-158 has been shown to reduce the growth and proliferation of cancer cells. In addition, PFK-158 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
(5-chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O5S/c14-9-1-2-11(16-7-9)8-21-13(18)17-10-3-5-12(6-4-10)22-23(15,19)20/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVNJYGKULCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=NC=C(C=C2)Cl)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)

![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)


